(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
The compound "(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one" belongs to the pyrrolo[3,2,1-ij]quinolin-2(1H)-one family, a heterocyclic scaffold known for its pharmacological versatility. The structure features a planar quinolinone core fused with a pyrrolidine ring, substituted at the N1 position with an imino group linked to a 4-isopropylphenyl moiety. This substitution pattern is critical for modulating biological activity, particularly in anticoagulant applications .
The compound’s design aligns with molecular hybridization strategies, where pharmacophoric elements (e.g., the quinolinone core and aryl-imino group) are combined to enhance target affinity or dual inhibitory effects .
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13(2)14-8-10-16(11-9-14)21-18-17-7-3-5-15-6-4-12-22(19(15)17)20(18)23/h3,5,7-11,13H,4,6,12H2,1-2H3 |
InChI Key |
KPQOGKIJUZWKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C2C3=CC=CC4=C3N(C2=O)CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoline core, followed by the introduction of the imino group and the isopropyl-substituted phenyl ring. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is explored as a lead compound for the development of new drugs. Its structure-activity relationship is studied to optimize its efficacy and minimize potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its applications in materials science can lead to the creation of advanced polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the pyrroloquinoline core play crucial roles in binding to these targets and modulating their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrroloquinolinone Derivatives
*Calculated based on molecular formulas.
Key Observations:
- Electronic Effects : Fluorinated derivatives (e.g., 3l in ) exhibit enhanced metabolic stability due to the electron-withdrawing trifluoroethyl group, whereas the acetylated analog () may serve as a synthetic precursor.
- Bioactivity Trends : Analogs with extended aromatic systems (e.g., benzodioxin) or charged groups (e.g., ethanamine) show divergent target affinities. For instance, anticoagulant activity in the target compound’s analogs is linked to optimal steric complementarity with FXa/FXIa active sites .
Anticoagulant Activity
Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been extensively studied as dual FXa/FXIa inhibitors. In , hybrid derivatives achieved IC50 values in the nanomolar range (e.g., compound 7c: FXa IC50 = 12 nM; FXIa IC50 = 38 nM) through strategic substitution at C6–C8 positions. While the target compound’s exact IC50 data are unavailable, its 4-isopropylphenylimino group likely enhances hydrophobic interactions within the FXa S4 pocket, a feature shared with clinically approved anticoagulants like rivaroxaban .
Physicochemical and ADME Profiles
- Solubility : The benzodioxin analog () may exhibit better aqueous solubility due to its oxygen-rich substituent, whereas the target compound’s isopropyl group prioritizes lipophilicity.
- Metabolic Stability : Fluorinated derivatives () resist cytochrome P450-mediated oxidation, while the acetylated analog () could undergo hydrolysis in vivo.
Biological Activity
The compound (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule that belongs to the pyrroloquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. The structural features of this compound, including the imino group and the pyrroloquinoline core, suggest a variety of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.4 g/mol. Its structure can be characterized by the following key features:
- Pyrroloquinoline Core : Known for diverse biological activities.
- Imino Group : Potential for nucleophilic addition reactions.
- Propan-2-yl Substituent : Enhances lipophilicity and may influence pharmacokinetic properties.
Anticancer Properties
Research indicates that compounds similar to (1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds can inhibit specific enzymes or receptors involved in tumor growth and proliferation.
- Case Studies : A study on pyrrolo[3,2,1-ij]quinoline derivatives demonstrated their ability to induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents against various cancers.
Antimicrobial Activity
The presence of nitrogen heterocycles in the structure is associated with antimicrobial properties. Preliminary studies suggest that derivatives can exhibit:
- Broad-Spectrum Activity : Against both Gram-positive and Gram-negative bacteria.
- Mechanism : The imino group may play a role in binding to bacterial proteins, disrupting their function.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking have been employed to predict binding affinities and modes of interaction with various proteins involved in disease pathways.
Comparative Analysis
A comparison of similar compounds reveals diverse biological activities based on structural variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5,6-Dihydro-pyrrolo[3,2,1-ij]quinoline | Lacks substituents on the phenyl ring | Anticancer |
| Pyrroloquinoline Alkaloids | Contains nitrogen heterocycles | Antimicrobial |
| 4-Aminoquinoline Derivatives | Amino group instead of imino | Antimalarial |
Research Findings
Recent studies have highlighted the importance of specific substituents in enhancing the biological activity of pyrroloquinoline derivatives:
- Inhibition Studies : Compounds have shown selective inhibition against specific cancer cell lines.
- Synergistic Effects : Some derivatives exhibit enhanced activity when combined with other therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
